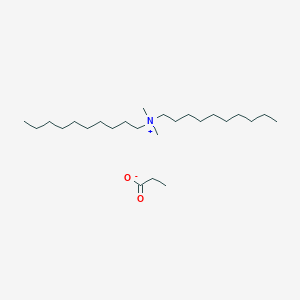

Didecyldimethylammonium propionate

Description

Properties

CAS No. |

138194-91-9 |

|---|---|

Molecular Formula |

C25H53NO2 |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

didecyl(dimethyl)azanium;propanoate |

InChI |

InChI=1S/C22H48N.C3H6O2/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-2-3(4)5/h5-22H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |

InChI Key |

DYICNTACFPXWKO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Design

Direct and Indirect Synthesis Routes for Didecyldimethylammonium Propionate (B1217596)

The synthesis of didecyldimethylammonium propionate can be approached through several pathways, each with its own set of advantages and considerations.

A fundamental and widely employed method for synthesizing quaternary ammonium (B1175870) salts is the alkylation of tertiary amines, a reaction often referred to as the Menshutkin reaction. wikipedia.orgwikipedia.org In the context of this compound, this would typically involve the reaction of didecylmethylamine, a tertiary amine, with a suitable propionating agent. However, the direct alkylation of tertiary amines to form quaternary ammonium propionates is less common than using alkyl halides.

The quaternization process involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on an electrophilic carbon atom of the alkylating agent. wikipedia.orglibretexts.org While alkyl halides are common alkylating agents, the synthesis of quaternary ammonium carboxylates often requires alternative strategies to introduce the carboxylate anion. wikipedia.orgwikipedia.org The reaction of a tertiary amine with an alkyl halide is a classic SN2 reaction. wikipedia.org

Challenges in direct alkylation for this specific synthesis can include the availability and reactivity of a suitable "propyl propionate" equivalent that can directly alkylate the tertiary amine. More commonly, a two-step process is employed where the quaternary ammonium cation is first formed using a halide, followed by an anion exchange to introduce the propionate.

A general representation of the quaternization of a tertiary amine is as follows: R₃N + R'X → [R₃NR']+X⁻ Where R₃N is the tertiary amine, R'X is the alkylating agent, and [R₃NR']+X⁻ is the resulting quaternary ammonium salt.

A more versatile and often preferred method for producing quaternary ammonium carboxylates like this compound involves the use of quaternary ammonium hydroxide (B78521) or carbonate intermediates. google.com This indirect route circumvents the challenges associated with direct propionylation.

The process typically begins with the synthesis of a quaternary ammonium halide, such as didecyldimethylammonium chloride (DDAC), which is commercially available. sigmaaldrich.comwikipedia.org This is often prepared by reacting didecylmethylamine with methyl chloride. google.compatsnap.com

The quaternary ammonium halide is then converted to the corresponding hydroxide by reacting it with a metal hydroxide, such as potassium hydroxide, often in a solvent like isopropanol (B130326) to drive the reaction to completion. google.com Another method to produce the hydroxide is through the use of silver oxide in an aqueous solution, which precipitates the silver halide. alfa-chemistry.com

Once the quaternary ammonium hydroxide is formed, it can be neutralized with propionic acid to yield the desired this compound and water. This acid-base neutralization is a clean and efficient reaction.

An alternative intermediate is the quaternary ammonium carbonate. Didecyldimethylammonium chloride can be reacted with a metal hydroxide to form the hydroxide intermediate, which is then reacted with carbon dioxide to produce the quaternary ammonium carbonate. google.com This carbonate can then undergo an ion exchange reaction with a propionate salt or be directly reacted with propionic acid, which is a stronger acid than carbonic acid, to liberate carbon dioxide and form the final product. nih.gov

Table 1: Comparison of Synthesis Intermediates

| Intermediate | Precursor | Reagent for Formation | Subsequent Reaction | Byproducts |

|---|---|---|---|---|

| Didecyldimethylammonium Hydroxide | Didecyldimethylammonium Halide | Metal Hydroxide (e.g., KOH) | Neutralization with Propionic Acid | Metal Halide, Water |

For many applications, particularly in areas where corrosion or toxicity is a concern, minimizing the halogen content in the final product is critical. The synthesis of quaternary ammonium carboxylates with low halogen content often necessitates moving away from halide-based precursors or employing rigorous purification steps.

One strategy involves the use of dimethyl carbonate as an alkylating agent instead of methyl halides. researchgate.net This approach avoids the introduction of halide ions from the outset. The reaction of a tertiary amine with dimethyl carbonate can produce a quaternary ammonium methylcarbonate, which can then be reacted with a carboxylic acid like propionic acid to yield the desired quaternary ammonium carboxylate.

Another approach focuses on the efficient removal of halide ions from intermediates. A method described involves reacting a quaternary ammonium halide with an alkali metal hydroxide in a polar organic solvent. google.com After filtering the precipitated metal halide, a small amount of silver oxide can be added to scavenge any remaining halide ions before the final reaction with the carboxylic acid. google.com This ensures a final product with very low halogen levels.

Rational Design Principles for this compound Analogs

The molecular architecture of this compound can be systematically modified to fine-tune its properties for specific applications. This rational design approach focuses on understanding the relationship between molecular structure and function.

The lengths of the alkyl chains on the quaternary ammonium cation are a critical determinant of its properties. For this compound, the two decyl (C10) chains and two methyl groups represent a specific molecular configuration.

Research on various quaternary ammonium compounds has shown that the alkyl chain length significantly influences their activity. nih.gov For instance, in some applications, optimal antimicrobial activity is observed for compounds with alkyl chains between C10 and C14. nih.gov Longer chains, such as C16, may show greater effectiveness against certain types of bacteria, while shorter chains can be more effective against others. nih.gov However, chains longer than C18 can lead to decreased solubility. nih.gov

Table 2: Influence of Alkyl Chain Length on Quaternary Ammonium Compound Properties

| Alkyl Chain Length | General Effect on Properties |

|---|---|

| Short (e.g., < C6) | Higher hydrophilicity, potentially lower antimicrobial efficacy against some strains. nih.gov |

| Medium (e.g., C8-C16) | Optimal balance for many antimicrobial applications, effective against a broad spectrum of microbes. nih.govnih.govacs.org |

The Hydrophilicity-Lipophilicity Balance (HLB) is a crucial concept in the design of surfactant molecules, including quaternary ammonium salts. wikipedia.org The HLB value provides a measure of the degree to which a molecule is hydrophilic or lipophilic and can predict its behavior in oil and water systems. wikipedia.orgalfa-chemistry.com

The HLB is determined by the relative sizes and strengths of the hydrophilic (the quaternary ammonium head group and the propionate counterion) and lipophilic (the two decyl chains) portions of the molecule. wikipedia.org By systematically altering the lengths of the alkyl chains or modifying the counterion, the HLB of this compound analogs can be precisely controlled.

For example, increasing the length of the alkyl chains would make the molecule more lipophilic, lowering its HLB value. Conversely, introducing more polar groups or shortening the alkyl chains would increase its hydrophilicity and raise the HLB value. This balance is critical for applications such as emulsification, where a specific HLB is required to stabilize either an oil-in-water or a water-in-oil emulsion. wikipedia.org The Griffin method is a common way to calculate the HLB for non-ionic surfactants, and while not directly applicable to ionic surfactants in its original form, the underlying principle of balancing hydrophilic and lipophilic contributions remains central. wikipedia.org

Emerging Synthetic Techniques for Quaternary Ammonium-Based Ionic Liquids

The preparation of this compound can be envisaged through a two-stage process: the synthesis of the didecyldimethylammonium cation via quaternization, followed by an anion exchange to introduce the propionate anion. Emerging techniques, particularly those utilizing microwave and ultrasound irradiation, are being applied to accelerate these steps, offering significant advantages over conventional heating methods.

The foundational step, known as the Menshutkin reaction, involves the alkylation of a tertiary amine. wikipedia.org For the didecyldimethylammonium cation, this is typically achieved by reacting didecylmethylamine with an alkylating agent like methyl chloride. acs.org Following the formation of a didecyldimethylammonium halide salt (e.g., chloride or bromide), the crucial anion metathesis (exchange) step is performed to yield the final propionate salt.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a key technology in chemical production, valued for accelerating reaction times, often from hours to minutes, and improving yields. acs.orgscielo.org.mx Due to their ionic nature, the precursors and the resulting ionic liquids couple effectively with microwave energy, leading to rapid and uniform heating. scielo.org.mx

In the context of QAC synthesis, microwave irradiation can be applied to both the initial quaternization and the subsequent anion exchange. Research has shown that microwave heating significantly shortens the reaction time for producing various QACs compared to conventional methods. acs.org For instance, the synthesis of certain ammonium and imidazolium (B1220033) ionic liquids saw yields increase from under 31% with conventional heating over 48 hours to between 58% and 86% in less than 12 hours in a microwave reactor. The combination of microwave heating with ionic liquids as solvents or catalysts creates a synergistic effect, promoting fast, efficient, and environmentally cleaner chemical transformations. scielo.org.mx Microwave assistance has also been shown to greatly accelerate ion exchange reactions in various materials. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced method for synthesizing QAC-based ionic liquids. The primary mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. mdpi.com This collapse generates localized hot spots with extremely high temperatures and pressures, which dramatically enhances reaction rates. mdpi.com

Ultrasound-assisted synthesis can reduce reaction times for ionic liquids from 24-48 hours to just one hour. semanticscholar.org Studies on ultrasound-assisted preparation of chemically supported ionic liquids demonstrated a drastic reduction in synthesis time from 1920 minutes to 15 minutes. scielo.org.mx This technique not only accelerates the reaction but can also lead to different reaction pathways, sometimes favoring radical mechanisms over ionic ones, a phenomenon known as sonochemical switching. mdpi.com The application of ultrasound can be particularly effective in multiphase systems, such as the anion exchange step where reagents might be present in immiscible liquid phases. nih.gov

Anion Exchange for Propionate Introduction

The conversion of a precursor like didecyldimethylammonium chloride (DDAC) to this compound is typically achieved via an anion metathesis reaction. A common method involves reacting the QAC halide with a metal propionate, such as sodium or potassium propionate. The insolubility of the resulting metal halide (e.g., sodium chloride) in certain organic solvents drives the reaction to completion, allowing for its removal by filtration.

Another established route is to first convert the QAC halide to a QAC hydroxide using a strong base or an anion exchange resin. The resulting hydroxide solution is then neutralized with propionic acid to yield the desired this compound and water. semanticscholar.org Emerging techniques can enhance this process; for example, microwave irradiation can be used to accelerate the ion exchange on a resin, and ultrasound can improve mass transfer in heterogeneous liquid-liquid or solid-liquid metathesis reactions.

Table 1: Comparison of Synthetic Methods for Quaternary Ammonium Ionic Liquids

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to Days semanticscholar.orgsigmaaldrich.com | Minutes to Hours acs.orgsigmaaldrich.com | Minutes to Hours scielo.org.mxsemanticscholar.org |

| Energy Input | High, bulk heating | Lower, targeted heating | Efficient, localized energy |

| Reaction Rate | Slow | Significantly enhanced scielo.org.mx | Dramatically enhanced mdpi.com |

| Typical Yields | Variable, can be low | Often higher than conventional sigmaaldrich.com | Improved yields reported semanticscholar.org |

| Primary Mechanism | Thermal Conduction | Dielectric Heating / Ionic Conduction scielo.org.mx | Acoustic Cavitation mdpi.com |

| Process Control | Standard | Precise temperature control | Can be difficult to control localized temperature |

Table 2: Research Findings on Emerging Synthesis Techniques

| Technique | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted | Ammonium & Imidazolium ILs | Reaction time reduced from 48h to <12h; Yield increased from <31% to 58-86%. | sigmaaldrich.com |

| Microwave-Assisted | General Ionic Liquids | Synergistic effect when ILs are used as solvents/catalysts, leading to faster, more efficient, and greener processes. | scielo.org.mx |

| Ultrasound-Assisted | General Ionic Liquids | Reaction time reduced from 24-48 hours to 1 hour. | semanticscholar.org |

| Ultrasound-Assisted | Supported Ionic Liquids | Synthesis time reduced from 1920 minutes to 15 minutes. | scielo.org.mx |

| Ultrasound-Assisted | Phase-Transfer Catalysis | Ultrasound (40 kHz, 300 W) used to generate an anion and promote its reaction in a two-phase system. | nih.gov |

Fundamental Molecular and Supramolecular Interactions

Didecyldimethylammonium Propionate (B1217596) Interactions with Biological Membranes

The interaction of didecyldimethylammonium propionate with biological membranes is primarily driven by the behavior of its constituent cation, didecyldimethylammonium (DDAC). While specific research on the propionate salt is limited, extensive studies on didecyldimethylammonium chloride (DDAC) provide a strong basis for understanding these mechanisms. The positively charged headgroup of the cation is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.govresearchgate.netnih.gov This initial binding is followed by the insertion of the two long decyl chains into the hydrophobic core of the lipid bilayer. nih.gov

The primary mechanism of action of didecyldimethylammonium-based compounds against microorganisms involves the disruption of the cell membrane's structural and functional integrity. Following the initial electrostatic attraction and hydrophobic insertion, the following events typically occur:

Disruption of Intermolecular Interactions: The presence of the bulky alkyl chains within the lipid bilayer disrupts the orderly packing of the phospholipid tails. This interference with the van der Waals forces leads to a disorganization of the membrane structure. wikipedia.org

Increased Membrane Fluidity: The insertion of the didecyldimethylammonium cation increases the fluidity of the cell membrane, transforming it from a more ordered gel state to a less ordered liquid-crystalline state at lower temperatures. This change in fluidity can impair the function of embedded membrane proteins. researchgate.net

Enhanced Permeability: The disruption of the lipid bilayer leads to an increase in membrane permeability. This allows for the leakage of essential intracellular components, such as potassium ions and cytoplasmic constituents, and ultimately results in cell death. researchgate.net

Membrane Lysis: At sufficient concentrations, the disruptive action of the compound can lead to the complete lysis of the cell membrane, causing a rapid release of the cell's contents. nih.gov

Molecular dynamics simulations have shown that quaternary ammonium (B1175870) compounds (QACs) can attract and cluster negatively charged lipids within the bacterial membrane, further contributing to the destabilization of the membrane structure. nih.gov

The introduction of didecyldimethylammonium cations into a lipid bilayer significantly alters its dynamic properties and the balance of intermolecular forces. The dual alkyl chains of the didecyldimethylammonium cation play a crucial role in this process.

The interaction of QACs with lipid bilayers can be summarized in the following stages:

Adsorption: The cationic headgroup adsorbs to the surface of the lipid bilayer. nih.gov

Penetration: The hydrophobic alkyl chains penetrate the hydrophobic core of the membrane. nih.gov

Destabilization: This penetration disrupts the packing of the lipid tails, leading to a destabilization of the membrane. nih.gov

Studies on similar cationic surfactants have shown that their interaction with lipid bilayers can lead to changes in the physical properties of the membrane, as detailed in the table below.

| Property Affected | Description of Change | Implication |

| Area per Lipid Molecule | Can either increase or decrease depending on the concentration and the specific lipids present. rsc.org | Alters membrane packing and fluidity. |

| Bilayer Thickness | Can be altered due to the intercalation of the surfactant molecules. | Affects membrane stability and protein function. |

| Lipid Order Parameter | Generally decreases, indicating a more disordered state of the lipid acyl chains. rsc.org | Leads to increased membrane fluidity. |

Table 1: Influence of Quaternary Ammonium Cations on Lipid Bilayer Properties

Surface Chemistry and Adsorption Phenomena

The amphiphilic nature of this compound, arising from its polar cationic head and nonpolar alkyl tails, governs its behavior at interfaces. This leads to its adsorption on a wide variety of surfaces.

Didecyldimethylammonium cations have been shown to adsorb onto various materials, a phenomenon that is critical in applications such as disinfection and material preservation. The extent of adsorption is influenced by the properties of both the compound and the surface.

Key factors influencing the adsorption of didecyldimethylammonium cations include:

Surface Charge: As a cationic compound, it readily adsorbs to negatively charged surfaces through electrostatic interactions.

Hydrophobicity: The hydrophobic alkyl chains can interact with nonpolar surfaces.

Material Type: The chemical composition and surface properties of the material significantly affect the adsorption capacity.

Research on the adsorption of didecyldimethylammonium chloride (DDAC) onto different materials has provided insights into these interactions.

| Material | Adsorption Behavior | Governing Factors |

| Cellulose-based materials | High adsorption due to the negatively charged surface of cellulose (B213188) fibers. | Electrostatic interactions, hydrogen bonding. |

| Plastics (e.g., Polypropylene) | Lower adsorption compared to cellulosic materials. | Hydrophobic interactions. |

| Glass | Adsorption occurs due to the presence of negatively charged silanol (B1196071) groups on the surface. | Electrostatic interactions. |

Table 2: Adsorption of Didecyldimethylammonium Cation on Various Surfaces

When released into the environment, this compound is expected to interact strongly with soil and sediment particles. The primary mechanism for this interaction is the adsorption of the didecyldimethylammonium cation onto the negatively charged surfaces of clay minerals and organic matter.

This adsorption process has several environmental implications:

Reduced Bioavailability: Adsorption to soil and sediment can decrease the concentration of the free, biologically active compound in the aqueous phase.

Immobilization: Strong adsorption can limit the mobility of the compound in the subsurface environment.

Persistence: While reducing immediate bioavailability, adsorption can also lead to the accumulation and persistence of the compound in the solid phase.

The sorption of QACs to municipal sludge has been documented, indicating their tendency to partition to solid environmental matrices. nih.gov

Host-Guest Chemistry with Cyclodextrins and Supramolecular Assemblies

The molecular structure of this compound, with its hydrophobic alkyl tails, makes it a suitable "guest" molecule for "host" molecules that possess a hydrophobic cavity. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, are well-known host molecules for such interactions.

The formation of such a host-guest complex can lead to:

Modification of Surface Activity: The encapsulation of the hydrophobic tails can alter the critical micelle concentration (CMC) and other surface-active properties of the surfactant.

Controlled Release: The complexation can be used to control the release of the active compound.

Computational Chemistry Approaches to this compound Behavior

No specific research data is available for this section.

Molecular Dynamics Simulations of Interfacial Adsorption

No specific research data is available for this section. A potential study would involve simulating the this compound molecules at an interface (e.g., air-water) to observe their orientation, aggregation, and impact on interfacial tension. A representative data table from such a hypothetical study is presented below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for DDAP at an Air-Water Interface

| Parameter | Value | Description |

| Force Field | CHARMM36/GAFF | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P | A common three-site water model for simulations. |

| System Size | ~500 DDAP, ~50,000 Water | Number of molecules in the simulation box. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 500 ns | Duration of the simulation to ensure equilibrium is reached. |

Quantum Chemical Computations of Ion-Molecule Interactions

No specific research data is available for this section. A future study could use methods like Density Functional Theory (DFT) to calculate the binding energy and optimal geometry of the Didecyldimethylammonium cation and propionate anion pair. A representative data table from such a hypothetical study is shown below.

Table 2: Hypothetical Quantum Chemical Calculation Results for the DDAP Ion Pair

| Computational Method | Basis Set | Interaction Energy (kcal/mol) | N-O Distance (Å) |

| DFT (B3LYP) | 6-311++G(d,p) | -85.6 | 3.15 |

| MP2 | aug-cc-pVTZ | -88.2 | 3.11 |

Environmental Dynamics and Biogeochemical Transformations

Biodegradation Pathways and Mechanisms of Didecyldimethylammonium Propionate (B1217596)

The biodegradation of QACs like didecyldimethylammonium propionate is a critical process in determining their persistence and impact in the environment. The structure of these molecules, particularly the nature of the alkyl chains, plays a significant role in their susceptibility to microbial attack.

The primary mechanism for the microbial breakdown of many QACs is through catabolism, with N-dealkylation being a key initial step. nih.govnih.gov This process involves the enzymatic cleavage of the carbon-nitrogen bond, which removes one of the alkyl groups from the central nitrogen atom. nih.govmdpi.com For didecyldimethylammonium, this would involve the removal of a decyl group.

Research on DDAC has shown that bacteria capable of degrading it can utilize the compound as a sole source of carbon. nih.govresearchgate.net The degradation pathway proceeds with the cleavage of one decyl chain, producing decyldimethylamine and, subsequently, dimethylamine (B145610) as intermediates. nih.govresearchgate.net This N-dealkylation process is a crucial detoxification step, as it breaks down the parent QAC into less complex and often less toxic amines that can be further metabolized. nih.gov The process is typically an oxidative reaction catalyzed by enzymes like monooxygenases or amine oxidases. mdpi.comnih.gov Following N-dealkylation, the resulting alkyl chain is often subject to β-oxidation, a common metabolic process for breaking down fatty acids. nih.govasm.org

Several bacterial species have been identified as capable of degrading QACs. The genus Pseudomonas is frequently implicated in the breakdown of these compounds in various environments, including activated sludge and river sediments. nih.govnih.gov

Specifically, Pseudomonas fluorescens strain TN4, isolated from activated sludge, has demonstrated the ability to degrade didecyldimethylammonium chloride (DDAC). nih.govresearchgate.net This strain was shown to be highly resistant to DDAC and could use it as its sole carbon source. nih.gov The degradation pathway by P. fluorescens TN4 confirms the N-dealkylation process, leading to the formation of decyldimethylamine and then dimethylamine. nih.govresearchgate.net The ability of P. fluorescens to carry out this degradation highlights its metabolic versatility and its important role in the natural attenuation of QACs in wastewater treatment systems and other contaminated environments. nih.govnih.gov Other Pseudomonas species, such as P. putida and P. nitroreducens, have also been shown to be dominant members of microbial communities that rapidly biodegrade QACs. nih.gov

The length of the alkyl chains is a determining factor in the biodegradability of QACs. Generally, QACs with shorter alkyl chains are more water-soluble and bioavailable, making them more susceptible to microbial degradation. As the alkyl chain length increases, the compound's solubility in water decreases, which can limit its availability to microorganisms. researchgate.net

For dialkyl-quaternary ammonium (B1175870) compounds like this compound, the presence of two long (C10) alkyl chains results in very poor anaerobic biodegradability. nih.gov Studies on various QACs have indicated that increasing the alkyl chain length can decrease the rate of degradation. researchgate.netnih.gov While some reports suggest that DDAC is biodegradable under aerobic conditions, its persistence has been noted in other studies, particularly in soil and sediment where it binds strongly and bioavailability is reduced. regulations.govherts.ac.uk The degree of DDAC biodegradability is variable and is influenced by factors such as concentration, the characteristics of the microbial population, and the presence of other substances. regulations.gov

Table 1: Research Findings on Microbial Degradation of Didecyldimethylammonium Cation

| Research Finding | Organism/System | Degradation Pathway/Mechanism | Reference |

| Isolation of bacteria degrading DDAC as a sole carbon source. | Activated Sludge | Enrichment Culture | nih.govresearchgate.net |

| Degradation of DDAC to decyldimethylamine and dimethylamine. | Pseudomonas fluorescens TN4 | N-dealkylation | nih.govresearchgate.net |

| Dominance of Pseudomonas species in QAC-degrading microbial communities. | River Sediment Community | Dealkylation and Cross-feeding | nih.gov |

| Poor anaerobic biodegradability of long-chain QACs. | Municipal Digester Solids | Anaerobic Gas Production Test | nih.gov |

Abiotic Degradation Processes in Environmental Compartments

Abiotic processes, including hydrolysis, phototransformation, and thermal degradation, also contribute to the transformation of chemical compounds in the environment.

Studies conducted on didecyldimethylammonium chloride (DDAC) have shown that the didecyldimethylammonium cation is stable against hydrolysis under typical environmental pH conditions. regulations.govnih.gov In tests conducted at pH levels of 5, 7, and 9, DDAC was found to be hydrolytically stable. regulations.gov This stability indicates that hydrolysis is not a significant degradation pathway for this compound in aqueous environments.

Similarly, phototransformation (degradation by light) is not considered a major fate process for the didecyldimethylammonium cation. regulations.govnih.gov In aqueous solutions, even with the presence of a photosensitizer, degradation of DDAC was minimal. regulations.gov It is also not subject to photodegradation on soil surfaces. regulations.gov This resistance to both hydrolysis and photolysis contributes to the potential persistence of the compound in certain environmental compartments if biodegradation is slow.

Didecyldimethylammonium compounds exhibit a degree of thermal stability, but they will decompose at high temperatures. When heated to the point of decomposition, DDAC is reported to emit toxic fumes containing nitrogen oxides, ammonia, and hydrogen chloride. nih.gov While specific data on the propionate form is not available, similar decomposition products (excluding hydrogen chloride but including carbon oxides from the propionate) would be expected. The sublimation of hexamethylenetetramine, a related cage-like amine, occurs at 280 °C, giving a reference point for the thermal behavior of complex amines, although DDAC's structure is different. wikipedia.org The reactivity in aqueous and solid phases is largely dominated by its cationic surfactant properties, leading to strong adsorption to negatively charged surfaces like soil, sediment, and sludge. regulations.govnih.gov This strong binding significantly reduces its mobility and bioavailability in the environment. regulations.gov

Table 2: Abiotic Degradation Characteristics of Didecyldimethylammonium Cation

| Degradation Process | Condition | Finding | Reference |

| Hydrolysis | pH 5, 7, 9 | Stable; Not a significant pathway | regulations.govnih.gov |

| Phototransformation | Aqueous solution (with photosensitizer) | Stable; Minimal degradation | regulations.gov |

| Phototransformation | Soil | Not subject to photodegradation | regulations.gov |

| Thermal Decomposition | Heating to decomposition | Emits toxic fumes | nih.gov |

Table of Compounds Mentioned

Environmental Distribution, Mobility, and Sorption

The distribution and mobility of this compound in the environment are intrinsically linked to its strong tendency to sorb to solids. This characteristic significantly influences its presence in various environmental compartments.

In both aquatic and terrestrial environments, this compound is expected to exhibit strong adsorption to solid matrices. The positively charged nitrogen atom in the didecyldimethylammonium cation readily interacts with negatively charged surfaces of soil particles, sediments, and suspended solids. nih.govacs.org This interaction is primarily electrostatic, but hydrophobic interactions of the long alkyl chains also contribute to the sorption process.

Research on the closely related DDAC has demonstrated its rapid binding to suspended solids and sediments in aquatic systems. researchgate.net This strong sorption behavior effectively removes it from the water column, leading to its accumulation in the sediment phase. researchgate.net The sorption process is influenced by the characteristics of the soil or sediment, particularly the clay and organic matter content. fao.orgnih.gov Soils with higher clay content exhibit a greater capacity for QAC sorption due to the abundance of negatively charged silicate (B1173343) minerals. fao.org

The following table, based on data for DDAC, illustrates the strong adsorption of the didecyldimethylammonium cation to various soil types, indicating low mobility.

Table 1: Adsorption Coefficients (Kads) of Didecyldimethylammonium Cation in Various Soil Types

| Soil Type | Freundlich Kads |

|---|---|

| Sand | 1,095 |

| Sandy Loam | 8,179 |

| Silty Clay Loam | 32,791 |

| Silt Loam | 30,851 |

Data derived from studies on Didecyldimethylammonium chloride (DDAC) and is considered indicative of the behavior of the didecyldimethylammonium cation. regulations.gov

Desorption of this compound is expected to be limited due to the strong binding to soil and sediment particles. Once sorbed, the compound is not easily released back into the aqueous phase, contributing to its persistence in the solid phase of environmental systems. fao.org

The strong sorption of this compound to soil and sediment particles results in very low mobility. regulations.govherts.ac.uk This immobility means that the compound is not expected to leach significantly through the soil profile and contaminate groundwater. regulations.gov Similarly, in aquatic environments, its strong partitioning to sediment limits its transport in the water column. researchgate.net

The immobility of this compound in soil and sediment is a key factor in its environmental distribution. It tends to remain concentrated in the upper layers of soil where it is applied or in the sediments of water bodies that receive inputs of this compound. This sequestration in the solid phase reduces its bioavailability to some extent but also increases its persistence in these compartments. fao.orguni-giessen.de

Environmental Monitoring and Occurrence in Engineered and Natural Systems

The widespread use of QACs in various applications leads to their release into wastewater and subsequent detection in engineered and natural environments.

Wastewater treatment plants (WWTPs) are a major conduit for the entry of QACs into the environment. acs.orgresearchgate.net While WWTPs can remove a significant portion of QACs from the wastewater stream, primarily through sorption to sludge, they are not completely eliminated. nih.gov Consequently, didecyldimethylammonium compounds have been detected in both treated wastewater effluents and biosolids. nih.govdigitellinc.comsfei.org

The concentration of QACs in biosolids can be substantial due to their strong affinity for the organic-rich sludge. digitellinc.comnih.gov The land application of these biosolids as fertilizer can then introduce these compounds into terrestrial environments. acs.orgdigitellinc.com

Table 2: Reported Concentrations of Didecyldimethylammonium Compounds (DDACs) in Environmental Samples

| Sample Matrix | Concentration Range |

|---|---|

| Wastewater Effluent | 10 - 100 µg/L |

| Surface Water | 0.01 - 1.0 µg/L |

| Sediment | up to 100 mg/kg |

| Biosolids | 10 - 500 mg/kg dry weight |

Data based on general QAC and DDAC monitoring studies. nih.govsfei.org

A study in a Japanese watershed with intensive swine farming reported DDAC concentrations in river waters ranging from 3.6 to 16,672 ng/L, which far exceeded typical levels and were attributed to discharges from swine farms. nih.gov This highlights that specific agricultural activities can be significant local sources of didecyldimethylammonium compounds to the environment.

This compound is expected to be persistent in the environment, particularly in soil and sediment where it is strongly sorbed. nih.govgov.bc.ca The strong binding to solid particles limits its bioavailability for microbial degradation. uni-giessen.deresearchgate.net

Studies on DDAC have shown it to be stable to hydrolysis and photolysis in aqueous solutions. regulations.govgov.bc.ca In soil, DDAC is also resistant to photodegradation. regulations.gov While some biodegradation can occur, particularly in aerobic environments, the process is generally slow. nih.govnih.gov The half-life of DDAC in aerobic soil has been reported to be over a year, and in anaerobic aquatic environments, it can be even longer. regulations.gov This persistence, coupled with its immobility, leads to the accumulation of didecyldimethylammonium compounds in soil and sediment over time. fao.org

The transport of this compound in the environment is primarily associated with the movement of soil particles and sediments to which it is adsorbed. acs.org Due to its low mobility in the dissolved phase, long-range transport via water is limited. regulations.gov Atmospheric transport is also not considered a significant pathway due to its low volatility. acs.org

Microbial Ecology and Mechanisms of Antimicrobial Resistance

Development of Microbial Tolerance and Resistance to Didecyldimethylammonium Propionate (B1217596)

The development of microbial resistance to biocides like didecyldimethylammonium propionate is a significant concern. While direct studies on the propionate form are not abundant, the mechanisms observed for other QACs, particularly DDAC, are highly relevant.

Adaptive Responses to Subinhibitory Concentrations

Exposure of microbial populations to concentrations of QACs that are not immediately lethal (subinhibitory) can lead to adaptive responses. These responses can result in a temporary increase in tolerance or the selection of permanently resistant mutants. Bacteria exposed to low levels of QACs may alter their gene expression to better withstand the chemical stress. For instance, studies on other QACs have shown that bacteria can modify their cell envelope to reduce permeability or upregulate stress response pathways. This adaptation can lead to a gradual increase in the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

Efflux Pump Mechanisms in Resistance Acquisition

A primary mechanism of acquired resistance to QACs is the active removal of the compound from the bacterial cell via efflux pumps. agriculturejournals.cz These are membrane proteins that can recognize and expel a wide range of toxic substances, including QACs and antibiotics. agriculturejournals.cz The genes encoding these pumps, often referred to as qac genes, are a major determinant of resistance. agriculturejournals.cz Overexpression of these pumps, often triggered by exposure to QACs, reduces the intracellular concentration of the biocide to sub-toxic levels, allowing the microorganism to survive and proliferate. agriculturejournals.cz While specific data for this compound is scarce, the structural similarity to other QACs strongly suggests that efflux pumps would play a critical role in resistance to this compound as well.

Cross-Tolerance and Cross-Resistance with Other Quaternary Ammonium (B1175870) Compounds and Antibiotics

A significant concern associated with the use of QACs is the potential for cross-resistance, where resistance to one antimicrobial agent confers resistance to another.

The development of resistance to this compound, likely through mechanisms such as efflux pumps, can also lead to decreased susceptibility to other QACs. This is because many efflux pumps have broad substrate specificity. Furthermore, and of greater clinical concern, is the co-selection for antibiotic resistance. The genes conferring resistance to QACs and antibiotics are often located on the same mobile genetic elements, such as plasmids and transposons. nih.gov Therefore, the selective pressure exerted by the use of this compound can inadvertently select for and maintain antibiotic resistance in microbial populations, even in the absence of the antibiotic itself.

Impact on Biofilm Formation and Microbial Community Dynamics

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides protection from various environmental stresses, including antimicrobial agents.

The presence of QACs can have a complex effect on biofilm formation. In some cases, subinhibitory concentrations may actually stimulate biofilm production as a protective response. Conversely, at higher concentrations, QACs are used to control biofilms. However, the inherent structure of biofilms, with the EPS matrix acting as a diffusion barrier, can significantly reduce the efficacy of these biocides.

The introduction of this compound into a microbial environment can also alter the community dynamics. nih.gov Studies on QACs have shown that they can select for more resistant species, leading to a shift in the composition of the microbial community. nih.gov For example, in a mixed population, the less susceptible organisms may outcompete the more sensitive ones, leading to a decrease in microbial diversity. nih.gov

Genetic Determinants and Transfer of Resistance Mechanisms

The genetic basis for resistance to QACs is well-established and primarily revolves around the qac genes, which encode for efflux pumps. agriculturejournals.cz These genes are frequently found on mobile genetic elements (MGEs) like plasmids and integrons. nih.govresearchgate.net

Ecological Implications of this compound in Microbial Environments

The release of this compound and other QACs into the environment through various waste streams has several ecological implications. The persistence of these compounds can vary depending on environmental conditions. gov.bc.ca

The continuous presence of these biocides, even at low concentrations, can act as a persistent selective pressure, driving the evolution and spread of antimicrobial resistance. rsc.org This can lead to the establishment of a reservoir of resistant microorganisms and resistance genes in natural environments such as soil and water. gov.bc.carsc.org From these reservoirs, resistance can potentially be transferred to clinically relevant bacteria, posing a threat to human and animal health. The impact on microbial diversity and the potential disruption of essential microbial ecosystem functions are also significant concerns that warrant further investigation.

Advanced Analytical Characterization and Quantification

Chromatographic and Mass Spectrometric Techniques

For highly sensitive and selective analysis, especially in complex environmental or biological samples, chromatographic methods coupled with mass spectrometry are the gold standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of didecyldimethylammonium compounds. nih.gov This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for reliable quantification even at very low levels. cvuas.de

The analysis is typically performed using a reversed-phase (RP) column, such as a C18 or C8, and a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govekb.eg Electrospray ionization (ESI) in the positive ion mode is used to generate the parent ion of the didecyldimethylammonium cation, which is then fragmented to produce specific product ions for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net This high specificity minimizes matrix interference and allows for very low limits of detection (LOD), often in the micrograms per kilogram (µg/kg) or parts-per-billion (ppb) range. researchgate.netnih.gov For example, a validated LC-MS/MS method for QACs in various food matrices reported LODs between 0.4 and 1.0 µg/kg. nih.gov

Table 2: Example LC-MS/MS Parameters for Didecyldimethylammonium (DDAC) Analysis

| Parameter | Condition | Source |

| Chromatography | ||

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase A | 5 mM Ammonium Formate in Water | cvuas.de |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol | cvuas.de |

| Detection Mode | ESI+ with Multiple Reaction Monitoring (MRM) | researchgate.net |

| Performance | ||

| Limit of Detection (LOD) | 0.4 - 1.0 µg/kg (in food matrix) | nih.gov |

| Limit of Quantification (LOQ) | 1 - 4 µg/kg (in food matrix) | nih.gov |

| Recovery | 81 - 115% | nih.gov |

| Precision (RSD) | < 17% | nih.gov |

Effective sample preparation is critical for accurate LC-MS/MS analysis, as it removes interfering matrix components that can cause ion suppression or enhancement. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for the extraction of QACs from a variety of complex samples. cvuas.dersc.org

The standard QuEChERS procedure involves an initial extraction of the sample with an organic solvent (typically acetonitrile), followed by a partitioning step where salts are added to induce phase separation. nih.govresearchgate.net A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), may be performed by adding specific sorbents to the extract to remove interfering substances like fats, pigments, and sugars. researchgate.net This approach has been successfully validated for the analysis of DDAC in diverse matrices including soil, fruits, vegetables, and dairy products. researchgate.netnih.govrsc.org For instance, the European Union Reference Laboratory for Single Residue Methods (EURL-SRM) developed a method for DDAC analysis in fruits and vegetables using QuEChERS extraction without a separate cleanup step, followed by LC-MS/MS determination. eurl-pesticides.eu

Calorimetric Techniques for Interaction Studies (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. wikipedia.org It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.netarxiv.org

In the context of didecyldimethylammonium propionate (B1217596), ITC can be used to characterize its interactions with other molecules, such as proteins, nucleic acids, or model membrane systems like cyclodextrins. researchgate.net In a typical ITC experiment, a solution of the ligand (e.g., didecyldimethylammonium bromide) is titrated into a solution of the macromolecule held in the sample cell of the calorimeter. nih.gov Each injection produces a heat pulse that is integrated and plotted against the molar ratio of the reactants. The resulting binding isotherm can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. wikipedia.org

A study examining the interaction between didecyldimethylammonium bromide and native cyclodextrins using ITC revealed the thermodynamic forces driving the complex formation, allowing for the estimation of the equilibrium constant, enthalpy, and heat capacity of the binding process. researchgate.net Such data are invaluable for understanding the molecular mechanisms underlying the compound's activity.

Microscopic and Spectroscopic Analysis of Cellular and Material Interactions

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a sample. In the context of didecyldimethylammonium propionate, SEM would be instrumental in examining the morphological changes it induces on the surfaces of microorganisms, such as bacteria and fungi, or on various material substrates.

While specific studies detailing the SEM analysis of this compound's effects on microbial morphology are not extensively available in the reviewed scientific literature, the methodology is well-established for similar quaternary ammonium compounds. Such analyses typically involve exposing the target cells to the compound and then preparing them for SEM imaging. This process often includes fixation, dehydration, and coating with a conductive material like gold or palladium.

The anticipated observations from such studies would include alterations in cell shape, size, and surface texture. For bacteria, this could manifest as cell shrinkage, the formation of blebs or blisters on the cell envelope, and ultimately, cell lysis. In fungi, changes might include the deformation of hyphae and spores. The data table below illustrates the potential findings of a hypothetical SEM study on the effects of this compound on common microbial species.

Table 1: Hypothetical SEM Observations of Microbial Morphological Changes Induced by this compound

| Microorganism | Concentration of this compound | Incubation Time | Observed Morphological Changes |

| Escherichia coli | Sub-inhibitory | 2 hours | Elongation of cells, minor surface irregularities. |

| Escherichia coli | Inhibitory | 2 hours | Significant cell shrinkage, formation of surface blebs, evidence of membrane disruption. |

| Staphylococcus aureus | Sub-inhibitory | 2 hours | Clumping of cells, slight surface roughening. |

| Staphylococcus aureus | Inhibitory | 2 hours | Severe cell deformation, membrane collapse, and cellular debris. |

| Aspergillus niger | Sub-inhibitory | 24 hours | Irregular hyphal growth, some shriveling of hyphae. |

| Aspergillus niger | Inhibitory | 24 hours | Collapsed hyphae, deformed conidiophores, and lysed spores. |

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

To complement the surface analysis provided by SEM, Transmission Electron Microscopy (TEM) offers a view into the internal ultrastructural changes within a cell upon exposure to this compound. This technique involves passing a beam of electrons through an ultra-thin section of the specimen.

As with SEM, specific TEM studies on this compound are not readily found in the public scientific domain. However, based on the known mechanisms of similar antimicrobial quaternary ammonium compounds, TEM analysis would be expected to reveal significant alterations to the internal cellular components. The primary target of these cationic surfactants is the cell membrane, and TEM can visualize the disruption of this critical barrier.

Expected ultrastructural changes would include the disorganization of the cytoplasmic membrane, the coagulation of cytoplasmic contents, and the formation of electron-dense granules. In bacteria, the separation of the cytoplasmic membrane from the cell wall and the condensation of DNA material in the nucleoid region are also common observations. For fungi, TEM could reveal damage to organelles such as mitochondria and the endoplasmic reticulum.

Table 2: Potential Ultrastructural Effects of this compound as Revealed by TEM

| Cellular Component | Potential Ultrastructural Changes in Bacteria | Potential Ultrastructural Changes in Fungi |

| Cell Wall | Generally remains intact, but may show some thinning. | May exhibit some structural disorganization. |

| Cytoplasmic Membrane | Disruption, separation from the cell wall, loss of integrity. | Severe disruption, invaginations, and breaks. |

| Cytoplasm | Coagulation, formation of electron-dense aggregates, vacuolization. | Disorganization of organelles, cytoplasmic leakage. |

| Nucleoid/Nucleus | Condensation and marginalization of genetic material. | Chromatin condensation and nuclear membrane disruption. |

| Mitochondria | N/A | Swelling, loss of cristae, and eventual degradation. |

Development of Standardized Analytical Methods for Environmental Matrices

The potential for this compound to enter the environment through various applications necessitates the development of robust and standardized analytical methods for its detection and quantification in complex matrices such as water, soil, and sediment. While specific standardized methods for this compound are not yet universally established, methodologies for other dialkyldimethylammonium compounds (DADMACs) provide a strong foundation. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com

The development of a standardized method would involve several key steps:

Sample Preparation: The extraction of this compound from environmental matrices is a critical step. For water samples, solid-phase extraction (SPE) with cation-exchange cartridges is a common and effective approach. researchgate.netresearchgate.net For soil and sediment, pressurized liquid extraction (PLE) or ultrasonic-assisted extraction with an appropriate solvent mixture, often acidified methanol, is typically employed. researchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography is generally used to separate this compound from other co-extracted compounds. C8 or C18 columns are commonly utilized. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, with the addition of a modifier like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantification at low environmental concentrations. The instrument is operated in the positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode to ensure accurate identification and quantification.

The table below outlines a proposed set of parameters for an LC-MS/MS method for the analysis of this compound, based on established methods for similar DADMACs. researchgate.netmdpi.comresearchgate.net

Table 3: Proposed LC-MS/MS Parameters for the Quantification of this compound in Environmental Samples

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Precursor Ion (m/z) | [M]+ of Didecyldimethylammonium cation (C22H48N+) |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation. |

| Collision Energy | Optimized for specific transitions. |

Method validation would be essential to ensure the reliability of the data. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), precision (as relative standard deviation), and matrix effects. mdpi.comresearchgate.net The development and adoption of such standardized methods are crucial for monitoring the environmental fate and potential impact of this compound.

Materials Science Applications and Performance Research

Didecyldimethylammonium Propionate (B1217596) in Wood Preservation Technology

The utility of didecyldimethylammonium propionate as a wood preservative lies in its ability to protect wood from biological degradation. Research in this area has explored its resistance to decay and leaching, its role in improving the treatability of wood, and its effectiveness against fungi and termites.

The efficacy of a wood preservative is determined by its ability to resist fungal decay and to remain fixed in the wood structure, resisting leaching by water. Studies have compared this compound to other quaternary ammonium (B1175870) salts to assess these properties.

In a comparative study, wood specimens of Populus ussuriensis were treated with this compound, didecyldimethylammonium chloride, and didecyldimethylammonium acetate (B1210297) and then exposed to the white-rot fungus Coriolus versicolor. caf.ac.cn The results indicated that at a retention level of 3.9 kg/m ³, wood treated with this compound experienced a mass loss of 7.6%. caf.ac.cn This performance was comparable to that of didecyldimethylammonium chloride (7.2% mass loss at 3.8 kg/m ³) and slightly better than didecyldimethylammonium acetate (7.9% mass loss at 3.8 kg/m ³). caf.ac.cn

Regarding leach resistance, the same study noted that this compound demonstrated good stability in acidic solutions. caf.ac.cn This characteristic is significant for the long-term performance of the treated wood, especially in environments where it may be exposed to acidic conditions. The leaching of wood preservatives is a critical factor, as it not only diminishes the protective effect but can also have environmental implications. researchgate.net

**Decay Resistance of Populus ussuriensis Wood Treated with Didecyldimethylammonium Salts Against *Coriolus versicolor***

| Preservative | Retention (kg/m³) | Mass Loss (%) |

|---|---|---|

| This compound | 3.9 | 7.6 |

| Didecyldimethylammonium Chloride | 3.8 | 7.2 |

| Didecyldimethylammonium Acetate | 3.8 | 7.9 |

Data sourced from a comparative study on quaternary ammonium salts as wood preservatives. caf.ac.cn

The effectiveness of a wood preservative is also dependent on its ability to penetrate the wood structure. Quaternary ammonium compounds, in general, can improve the treatability of wood. nih.gov The permeability of wood is a crucial factor in achieving adequate and uniform distribution of the preservative. dcachem.com

Research on a mixture containing this compound and tebuconazole (B1682727) demonstrated good penetration properties in pine wood. swst.org While specific data on the permeation-enhancing effect of this compound alone is limited, the performance of related quaternary ammonium compounds suggests a positive influence on wood treatability. The chemical composition of the preservative, including the nature of the anion, can influence its viscosity and, consequently, its penetration depth into the wood. swst.org The use of certain quaternary ammonium compounds as stabilizers in preservative formulations has been shown to help maintain the ability of the preservative to penetrate wood substrates effectively, even after repeated use of the treatment solution. nih.gov

This compound exhibits biocidal activity against a range of wood-destroying organisms. Quaternary ammonium compounds (QACs) are known for their effectiveness against both fungi and termites. swst.orggoogle.com The dialkyldimethylammonium structure is particularly effective, with studies on didecyldimethylammonium chloride (DDAC) showing complete control of various brown- and white-rot fungi at a retention of 3.2 kg/m ³. swst.org White-rot fungi, such as Trametes versicolor, and brown-rot fungi are primary agents of wood decay. nih.govresearchgate.net

While direct comparative data for this compound against a wide spectrum of fungi and termites is not extensively documented, its close chemical relation to DDAC suggests a similar range of efficacy. researchgate.netswst.org Laboratory tests on DDAC have confirmed its ability to protect wood from termite attack at retention levels of about 3 kg/m ³. researchgate.net It is inferred that this compound would offer comparable protection. The fungicidal and insecticidal properties of QACs make them a viable option for wood preservation, particularly for applications where protection against a broad range of biological threats is required. nih.govresearchgate.net

Surfactant Properties and Applications

Beyond its role in wood preservation, this compound functions as a cationic surfactant. This property is integral to some of its applications and contributes to its performance in various material science contexts.

The structure of a surfactant, with its hydrophilic and lipophilic components, allows it to orient at interfaces and lower the contact angle of liquids on surfaces, leading to better spreading and coverage. green-mountainchem.com This property is beneficial in wood treatment, as it can facilitate the uniform application of the preservative solution onto the wood surface.

A key characteristic of surfactants is their ability to reduce the interfacial tension between two immiscible phases, such as oil and water. researchgate.net This property is fundamental to processes like emulsification and dispersion. Research on didecyldimethylammonium chloride (DDAC) has shown that it can effectively reduce surface tension. researchgate.net For instance, mixtures of DDAC with other surfactants have been observed to lower the surface tension at the critical micelle concentration to approximately 26.0 mN/m. colab.ws

While direct measurements of interfacial tension reduction by this compound are not extensively published, its surfactant nature implies that it would exhibit similar behavior. The reduction of interfacial tension is a critical parameter in formulations where the mixing of different phases is required, and the presence of a surfactant like this compound can play a significant role in stabilizing such systems. nih.gov

Research into Ionic Liquid Functionality and Applications

This compound is a quaternary ammonium salt that is part of the broader class of ionic liquids (ILs). Ionic liquids are salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, have made them a subject of significant research interest. nih.govresearchgate.net The functionality of this compound is largely determined by its constituent ions: the didecyldimethylammonium cation and the propionate anion.

The didecyldimethylammonium cation, with its two long alkyl chains, imparts significant surface-active properties to the compound. krwater.comatamanchemicals.com This surfactant nature is a key aspect of its functionality in various applications. Research into closely related didecyldimethylammonium salts, such as the chloride (DDAC) and tetrafluoroborate (B81430) (DBF) forms, provides insights into the potential applications of the propionate variant in materials science, particularly in the realm of wood preservation and as a biocide. acs.orgresearchgate.net

Investigations into didecyl dimethyl ammonium tetrafluoroborate (DBF) for wood protection have shown its efficacy against wood-destroying fungi like Fomitopsis palustris and Trametes versicolor, as well as termites. researchgate.net Studies indicated that a 0.5% DBF content in wood was effective even after leaching processes. researchgate.net Similarly, didecyldimethylammonium chloride (DDAC) is a known wood preservative, effective against fungi and termites. google.com Its role can be synergistic when combined with other agents, and its surfactant properties are utilized to create emulsions for application. google.com The antimicrobial activity of the didecyldimethylammonium cation is a significant area of its functionality, with demonstrated effectiveness against a broad spectrum of both gram-positive and gram-negative bacteria. krwater.comatamanchemicals.com

The choice of the anion in an ionic liquid can significantly influence its properties and applications. researchgate.net While specific research on the materials science applications of the propionate form is not extensively documented in the provided results, the propionate anion would be expected to modulate the physical and chemical properties of the ionic liquid, such as its viscosity, solubility, and thermal stability, in comparison to its chloride or tetrafluoroborate counterparts.

The permeation-enhancing effect of didecyldimethylammonium chloride on poplar wood has been studied, highlighting the role of the cation in interacting with and modifying wood structure to facilitate the uptake of treatment solutions. researchgate.net This suggests that this compound could also function as a carrier or penetration enhancer for other active ingredients in material treatments. The surface-active nature of the didecyldimethylammonium cation also allows it to act as an emulsifier and antistatic agent. atamanchemicals.com

While detailed performance data for this compound in specific materials science applications is limited in the search results, the known functionalities of the didecyldimethylammonium cation suggest its potential utility in areas requiring antimicrobial protection, surface modification, and enhanced penetration of materials.

Future Research Directions and Knowledge Gaps in Didecyldimethylammonium Propionate Studies

Integrated Assessment of Environmental Dynamics and Antimicrobial Resistance

A significant knowledge gap exists in the integrated understanding of how the environmental presence of didecyldimethylammonium propionate (B1217596) influences the development and spread of antimicrobial resistance (AMR). Future research must adopt a holistic "One Health" approach, recognizing the interconnectedness of human, animal, and environmental health. service.gov.uk

The widespread use of QACs in disinfectants for household, industrial, and agricultural purposes leads to their release into wastewater treatment plants (WWTPs), and subsequently into various environmental compartments such as surface water, sediment, and soil. nih.govacs.orgdntb.gov.ua The primary concern is that sublethal concentrations of these compounds in the environment can act as a selective pressure, promoting the emergence of bacterial strains with reduced susceptibility not only to the biocide itself but also to clinically relevant antibiotics. service.gov.uknih.gov This phenomenon, known as co-selection, can occur through two main mechanisms:

Cross-resistance: A single resistance mechanism, such as the overexpression of efflux pumps that expel multiple types of antimicrobial compounds from the bacterial cell, confers resistance to both the biocide and antibiotics. service.gov.uk

Co-resistance: The genes encoding resistance to the biocide and to an antibiotic are located on the same mobile genetic element, such as a plasmid, allowing them to be transferred together between bacteria. service.gov.uk

Studies on DDAC have shown that its exposure can lead to increased resistance to various antibiotics in food-associated bacteria like E. coli and Salmonella. nih.gov For instance, step-wise exposure of these bacteria to increasing subinhibitory concentrations of DDAC resulted in acquired resistance to ampicillin, cefotaxime, and ciprofloxacin. nih.gov It is crucial to investigate whether didecyldimethylammonium propionate exerts similar selective pressures.

Future research should focus on:

Determining the minimum selective concentrations of this compound for the co-selection of antibiotic resistance in environmentally relevant microbial communities.

Investigating the prevalence of resistance genes associated with QACs and their linkage to antibiotic resistance genes on mobile genetic elements in environments impacted by this compound.

Understanding the impact of environmental factors, such as the presence of organic matter and other pollutants like heavy metals, on the selective pressure exerted by this compound. nih.gov

Refinement of Predictive Models for Environmental Fate

Predictive models are essential tools for assessing the environmental exposure and potential risks of chemicals. However, the accuracy of these models relies on robust input data regarding the physicochemical properties and degradation kinetics of the compound . For this compound, there is a distinct lack of specific data to develop and validate such models.

The environmental fate of QACs like DDAC is complex. They are known to be hydrolytically stable and resistant to photodegradation in aqueous solutions. regulations.gov Their primary removal mechanism from wastewater is through sorption to sludge and subsequent biodegradation. nih.gov However, the biodegradation of DDAC can be slow and variable, influenced by factors such as concentration, the nature of the microbial population, and the presence of other substances. regulations.govnih.gov In soil and sediment, DDAC can be highly persistent, with estimated half-lives extending to several years. regulations.govepa.gov

A key question for this compound is the influence of the propionate counter-ion on its environmental behavior compared to the chloride in DDAC. The counter-ion can potentially affect properties like water solubility and bioavailability, which in turn would alter its environmental distribution and degradation rates. nih.gov One study on wood preservatives did compare the decay and leach resistance of didecyldimethylammonium chloride, acetate (B1210297), and propionate, suggesting potential differences in their environmental interactions. researchgate.net

Future research priorities for refining predictive models include:

Experimental determination of key physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow) and soil and sediment adsorption coefficients (Koc).

Conducting biodegradation studies in various environmental matrices (water, soil, sediment) to determine the degradation pathways and kinetics of this compound.

Developing and validating quantitative structure-activity relationship (QSAR) models that can predict the environmental fate of different QAC salts based on their molecular structures, including the nature of the counter-ion.

Table 1: Environmental Fate Data for Didecyldimethylammonium Chloride (DDAC) as a Proxy

| Parameter | Value | Reference |

| Hydrolytic Half-Life (pH 5-9) | Stable | regulations.gov |

| Aqueous Photodegradation | Stable | regulations.gov |

| Aerobic Soil Metabolism Half-Life | 1,048 days | epa.gov |

| Anaerobic Aquatic Half-Life (Water) | 261 days | epa.gov |

| Anaerobic Aquatic Half-Life (Sediment) | 4,594 days | epa.gov |

| Soil Adsorption Coefficient (Koc) | 677 - 9.1 x 10^5 | nih.gov |

Note: This data is for didecyldimethylammonium chloride (DDAC) and serves as an estimate for this compound pending specific studies.

Exploration of Novel Synthetic Pathways for Sustainable Derivatives

The persistence and potential for AMR development associated with traditional QACs necessitate the exploration of more sustainable alternatives. Future research should focus on developing novel synthetic pathways for didecyldimethylammonium derivatives that are both effective as antimicrobials and readily degradable in the environment.

Current industrial synthesis of QACs often involves the alkylation of tertiary amines. drugbank.com For didecyldimethylammonium salts, this typically involves reacting didecylmethyl tertiary amine with an appropriate alkyl halide or other quaternizing agent. google.compatsnap.com The synthesis of this compound would likely follow a similar pathway, with the final step involving the introduction of the propionate counter-ion.

A promising area of research is the design of "green" QACs that incorporate biodegradable linkages, such as ester or thioether bonds, into their molecular structure. rsc.org These bonds are more susceptible to hydrolysis or microbial degradation, leading to a breakdown of the molecule into less harmful components. rsc.org Another approach involves the covalent immobilization of QACs onto solid supports, such as covalent organic frameworks, which could enhance their recyclability and reduce their release into the environment. acs.org

Key research directions in this area include:

The design and synthesis of didecyldimethylammonium analogues containing biodegradable functional groups.

The development of catalytic systems for the efficient and environmentally friendly synthesis of these novel QACs. acs.org

The evaluation of the antimicrobial efficacy and biodegradability of these new derivatives to ensure they meet the desired performance and environmental criteria.

Advanced Characterization of Molecular Interactions at Bio-Interfaces

A fundamental understanding of how this compound interacts with biological membranes at a molecular level is crucial for elucidating its mechanism of action and for designing more effective and safer antimicrobial agents. The primary target of QACs is the cell membrane of microorganisms. wikipedia.orgnih.gov The positively charged quaternary ammonium (B1175870) headgroup interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic alkyl chains penetrate the lipid bilayer, leading to membrane disruption, leakage of cellular contents, and ultimately cell death. nih.govacademicjournals.org

Studies on DDAC have shown that it causes the formation of blebs or protrusions on the cell wall of bacteria like Staphylococcus aureus and induces the leakage of intracellular material. academicjournals.org The interaction is complex, with DDAC molecules potentially forming a double monolayer on the cell surface. The specific interactions can be influenced by the composition of the membrane lipids. nih.gov

The role of the propionate counter-ion in these bio-interface interactions is a significant knowledge gap. The counter-ion could influence the packing of the surfactant molecules at the interface and their ability to penetrate the lipid bilayer. acs.org Advanced analytical techniques are needed to probe these interactions in detail.

Future research should employ:

Biophysical techniques such as surface plasmon resonance, quartz crystal microbalance, and atomic force microscopy to study the real-time binding and disruption of model lipid membranes by this compound.

Neutron and X-ray scattering techniques to characterize the structural changes induced in lipid bilayers upon interaction with the compound.

Molecular dynamics simulations to model the interactions at an atomistic level and to understand the influence of the propionate counter-ion on the orientation and penetration of the didecyldimethylammonium cation into the membrane.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing didecyldimethylammonium propionate ([N10,10,1,1][C2H5COO]) in laboratory settings?

- Methodological Answer : The synthesis typically involves quaternization of didecylmethylamine with propionic acid under controlled conditions. Evidence from ionic liquid (IL) synthesis protocols suggests using stoichiometric ratios of precursors (e.g., 1:1 molar ratio of amine to acid) and purification via repeated solvent extraction or vacuum distillation. Characterization via NMR (¹H and ¹³C) is critical to confirm structure and purity, as demonstrated in supplementary figures for related ILs .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, ¹H NMR peaks for the propionate counterion (e.g., δ ~1.0-2.5 ppm for methyl/methylene groups) and quaternary ammonium head (δ ~3.0-3.5 ppm) should align with reference spectra. Supplementary NMR data for analogous ILs (e.g., [N10,10,1,1][C2H5COO]) provide benchmarks for peak assignments .

Q. What mechanisms underlie the antimicrobial activity of this compound?

- Methodological Answer : The compound disrupts microbial cell membranes via electrostatic interactions between its cationic quaternary ammonium group and anionic phospholipids. Propionate’s lipophilicity enhances penetration into Gram-positive bacterial membranes. Researchers should design time-kill assays and membrane permeability tests (e.g., using fluorescent probes like propidium iodide) to quantify efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy against Gram-negative bacteria be resolved?

- Methodological Answer : Contradictions may arise from variations in experimental conditions (e.g., pH, organic load). To address this, standardize protocols using CLSI/MEU guidelines and include positive controls (e.g., chlorine-based disinfectants). Recent studies comparing propionate with chloride analogs suggest counterion-specific interactions; replicate these with propionate under identical conditions to isolate variables .

Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify residual concentrations in water samples. Ballast water treatment studies on chloride analogs recommend simulating real-world conditions (e.g., salinity, microbial activity) and measuring half-life via first-order decay models. Adapt these methods for propionate, noting its potential hydrolysis differences .

Q. How can researchers optimize the yield of this compound during scaled-up synthesis?

- Methodological Answer : Employ design-of-experiment (DoE) approaches to test variables like reaction temperature (e.g., 60–80°C), solvent polarity, and stirring rates. Evidence from IL synthesis highlights that higher temperatures accelerate quaternization but may degrade propionate; balance efficiency with purity via TLC monitoring and iterative optimization .

Q. What in vitro and in vivo models are suitable for toxicological profiling of this compound?

- Methodological Answer : For in vitro assays, use human lung epithelial cells (e.g., A549) to assess oxidative stress markers (e.g., ROS, glutathione depletion). In vivo, adapt inhalation exposure models from chloride analog studies (e.g., 13-week rat models with histopathological analysis of lung tissue). Ensure dose-response curves align with OECD guidelines .